molecular formula C22H15ClN2O4S2 B2910574 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide CAS No. 900135-04-8

3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B2910574
CAS No.: 900135-04-8
M. Wt: 470.94
InChI Key: GUXNMHYNBALXFA-PDGQHHTCSA-N
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Description

This compound is a hybrid molecule combining a rhodanine-derived thiazolidinone core with a coumarin moiety. The thiazolidinone scaffold features a (5Z)-5-(2-chlorobenzylidene) group, which confers stereochemical specificity and electronic effects critical for biological interactions . The Z-configuration at the benzylidene double bond is essential for maintaining planar geometry, optimizing interactions with enzymes or receptors .

Properties

IUPAC Name

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S2/c23-16-4-2-1-3-13(16)12-18-21(28)25(22(30)31-18)10-9-19(26)24-15-6-7-17-14(11-15)5-8-20(27)29-17/h1-8,11-12H,9-10H2,(H,24,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXNMHYNBALXFA-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide typically involves a multi-step process:

  • Formation of Thiazolidine Ring: : The initial step involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidine ring.

  • Coumarin Attachment: : The 2-oxo-2H-chromen-6-yl (coumarin) moiety is then attached through a nucleophilic substitution reaction using appropriate reagents and conditions.

  • Final Condensation: : The final step involves the coupling of the thiazolidine and coumarin moieties through a propanamide linker using condensation reagents like DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production may scale up these processes using optimized conditions for higher yields and purity, involving:

  • Continuous flow chemistry for better control of reaction conditions.

  • Catalytic processes to enhance the efficiency and reduce waste.

  • Advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the thiazolidine ring, using oxidizing agents like hydrogen peroxide or permanganate.

  • Reduction: : Reduction reactions can target the carbonyl groups, employing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions may occur at the chlorobenzylidene moiety with nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, permanganate under acidic or basic conditions.

  • Reduction: : Sodium borohydride in ethanol, lithium aluminum hydride in anhydrous ether.

  • Substitution: : Ammonia or amine in ethanol, thiols in the presence of a base.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Alcohols or corresponding amines.

  • Substitution: : Amino or thiol derivatives.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: : Studied for its potential use as a building block in organic synthesis and catalysis.

  • Biology: : Investigated for its enzyme inhibition properties and potential as a fluorescent probe due to the coumarin moiety.

  • Medicine: : Explored for its anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Used in the development of new materials and dyes, leveraging its structural properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Enzyme Inhibition: : The thiazolidine ring can interact with various enzymes, inhibiting their activity by forming stable complexes.

  • DNA Intercalation: : The planar structure of the coumarin moiety allows it to intercalate into DNA, affecting replication and transcription processes.

  • Oxidative Stress Modulation: : The compound may modulate oxidative stress by scavenging free radicals or affecting redox-sensitive pathways.

Comparison with Similar Compounds

Key Structural Features :

  • Thiazolidinone core: A 4-oxo-2-thioxo-1,3-thiazolidin-3-yl ring, common in bioactive molecules due to its electron-rich sulfur atoms and keto-enol tautomerism .
  • Coumarin-propanamide linkage : The coumarin moiety (2-oxo-2H-chromen-6-yl) contributes to fluorescence properties and may target serine proteases or DNA gyrase .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name / ID Substituent at 5-Position Amide/Propanamide Group Molecular Weight (g/mol) Key Properties Reference
Target Compound 2-Chlorobenzylidene N-(2-oxo-2H-chromen-6-yl)propanamide 482.5 Z-configuration, coumarin-linked
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methylbenzylidene N-(3-hydroxyphenyl)propanamide 398.5 Enhanced solubility due to phenolic -OH; moderate antifungal activity
3-Chloro-N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 2,3-Dimethoxybenzylidene 3-Chlorobenzamide 446.9 Methoxy groups improve lipophilicity; anti-inflammatory activity
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one 1-Methylindol-3-ylmethylene 3-Hydroxyphenyl 379.4 Indole moiety enhances DNA intercalation; antibacterial lead compound
3-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide 2-Chlorobenzylidene N-(pyrazol-4-yl)propanamide 513.0 Pyrazole group may confer kinase inhibition

Physicochemical Properties

  • Density and solubility : The target compound’s density (~1.54 g/cm³ predicted) aligns with analogues like 3-[5-(4-chlorobenzylidene)...propanamide (1.54 g/cm³), suggesting similar packing efficiency .
  • Acidity (pKa): The coumarin-linked propanamide (pKa ~8.88) is less acidic than derivatives with phenolic -OH groups (e.g., pKa ~9.53 in ), affecting ionization in physiological environments .

Biological Activity

The compound 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide is a thiazolidinedione derivative that has garnered attention due to its potential biological activities, particularly in cancer research and as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The molecular formula of the compound is C18H12ClN3O5S2C_{18}H_{12}ClN_{3}O_{5}S_{2}, with a molecular weight of approximately 449.89 g/mol. Its structure includes a thiazolidinone moiety, which is known for various pharmacological effects.

Research indicates that compounds similar to this thiazolidinedione derivative exhibit their biological activity primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound's structure allows it to interact with the ATP-binding sites of these kinases, leading to potential anticancer effects.

Anticancer Activity

Several studies have focused on the anticancer properties of thiazolidinedione derivatives. For instance:

  • Cell Proliferation Inhibition : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). Results showed significant inhibition of cell growth with IC50 values in the micromolar range.
    Cell LineIC50 (μM)Reference
    MCF-70.6
    HCT1161.0
  • Apoptosis Induction : The compound induced apoptosis in cancer cells, characterized by externalization of phosphatidylserine, cytochrome c release, and activation of caspases (caspase-3, caspase-8, and caspase-9) as observed in flow cytometry assays.

Kinase Inhibition

The compound has shown promise as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs) and glycogen synthase kinases (GSKs). The following table summarizes its inhibitory effects:

Kinase TypeInhibition (%)Reference
CDK589
GSK3α/β70

Case Studies

A notable study involved the synthesis and evaluation of several thiazolidinedione derivatives, including our compound of interest. The derivatives were tested for their ability to inhibit proliferation in a panel of seven tumor cell lines. The most active compounds exhibited significant selectivity towards certain kinases while maintaining low toxicity towards normal cells.

Study Findings

In vitro assays demonstrated that the compound effectively inhibited cell proliferation across multiple cancer types while sparing normal fibroblast cells, highlighting its potential for therapeutic applications.

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